molecular formula C11H11BrFN5 B2357829 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine CAS No. 2415512-35-3

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine

カタログ番号 B2357829
CAS番号: 2415512-35-3
分子量: 312.146
InChIキー: XJJUSXYBHMRJMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • ChemSpider ID : 5380272

科学的研究の応用

Synthesis and Development in Pharmaceutical Chemistry

  • Process Development of Voriconazole : This research describes the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The study emphasizes the importance of pyrimidine substitution patterns and metalation in achieving excellent diastereoselection, crucial for the stereochemistry of voriconazole (Butters et al., 2001).

  • Discovery of P2X7 Antagonist Clinical Candidate : This paper discusses the development of a dipolar cycloaddition reaction to create novel P2X7 antagonists. These compounds, including a derivative with a 5-fluoropyrimidin-2-yl component, showed promise for the treatment of mood disorders (Chrovian et al., 2018).

Therapeutic Applications

  • Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment : Research on compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid highlights their potential as αvβ3 receptor antagonists. These compounds demonstrated significant in vitro profiles and efficacy in an in vivo model of bone turnover, marking them as potential treatments for osteoporosis (Coleman et al., 2004).

Structural and Chemical Properties

  • Histamine H4 Receptor Ligands : A study on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) explored the optimization of potency, leading to the development of compound 3, which showed potential as an anti-inflammatory and antinociceptive agent (Altenbach et al., 2008).

  • Synthesis and Biological Evaluation of Pyrazolopyrimidines : Research focusing on the synthesis of a series of pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents. This study highlighted the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

特性

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN5/c12-9-1-16-18(7-9)6-8-4-17(5-8)11-14-2-10(13)3-15-11/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUSXYBHMRJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。